molecular formula C22H20O3 B8262417 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone CAS No. 925007-21-2

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone

Cat. No.: B8262417
CAS No.: 925007-21-2
M. Wt: 332.4 g/mol
InChI Key: OCCZUIQQPYULSV-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxyl group, and a tolyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation, where a benzyloxybenzene derivative reacts with a tolyl ketone under acidic conditions to form the desired product. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .

Comparison with Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness: 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-(2-hydroxy-4-phenylmethoxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-16-7-9-17(10-8-16)13-21(23)20-12-11-19(14-22(20)24)25-15-18-5-3-2-4-6-18/h2-12,14,24H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCZUIQQPYULSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173018
Record name 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925007-21-2
Record name 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925007-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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